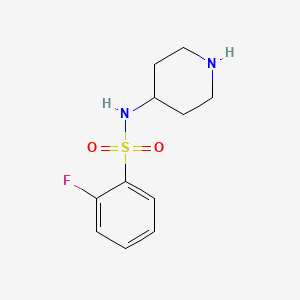

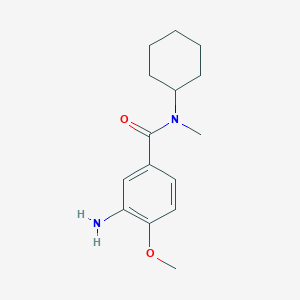

![molecular formula C15H14FNO6S B7460154 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)

2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FSBA is a sulfonamide derivative that can act as a protein labeling reagent, and its unique molecular structure allows it to covalently bind to specific amino acid residues of proteins, making it an essential tool for studying protein-protein interactions.

Mechanism of Action

2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid covalently binds to specific amino acid residues of proteins through a nucleophilic substitution reaction, forming a stable sulfonamide linkage. The binding of 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid to proteins can alter the conformation and function of the protein, leading to changes in its biochemical and physiological properties.

Biochemical and Physiological Effects:

2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid can affect the biochemical and physiological properties of proteins by altering their conformation and function. For example, 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid can inhibit the activity of enzymes by binding to their active sites, or it can stabilize protein-protein interactions by cross-linking specific amino acid residues. Moreover, 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid can alter the solubility and stability of proteins, making it an essential tool for protein purification and characterization.

Advantages and Limitations for Lab Experiments

2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid has several advantages as a protein labeling reagent, including its high specificity and selectivity for specific amino acid residues, its ability to label proteins in vitro and in vivo, and its compatibility with various detection methods, such as mass spectrometry and fluorescence spectroscopy. However, 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid also has some limitations, such as its potential toxicity to cells and its low solubility in aqueous solutions, which can affect its labeling efficiency.

Future Directions

2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid has the potential to be used in various research fields, including drug discovery, proteomics, and structural biology. Some possible future directions for 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid research include the development of more efficient and selective labeling strategies, the application of 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid in live-cell imaging and protein trafficking studies, and the exploration of 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid as a potential therapeutic agent for diseases associated with protein misfolding and aggregation.

Synthesis Methods

The synthesis of 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid involves the reaction between 2,4-dimethoxybenzoic acid and 2-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid as a white solid, which can be purified by recrystallization.

Scientific Research Applications

2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid has been widely used as a protein labeling reagent in various scientific research fields, including biochemistry, biophysics, and pharmacology. 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid can covalently bind to specific amino acid residues, such as lysine and cysteine, of proteins, allowing the identification and characterization of protein-protein interactions. Moreover, 2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid can be used to study the conformational changes and dynamics of proteins, providing valuable insights into the structure-function relationships of proteins.

properties

IUPAC Name |

2-[(2-fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO6S/c1-22-12-7-9(15(18)19)11(8-13(12)23-2)17-24(20,21)14-6-4-3-5-10(14)16/h3-8,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJOOTXLCQPQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)

![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)

![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)

![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)

![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)

![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)

![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)